molecular formula C22H23BrN8O4 B11543749 4-[(Z)-(2-{4-(azepan-1-yl)-6-[(4-nitrophenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]-6-bromobenzene-1,3-diol

4-[(Z)-(2-{4-(azepan-1-yl)-6-[(4-nitrophenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]-6-bromobenzene-1,3-diol

Cat. No.: B11543749
M. Wt: 543.4 g/mol
InChI Key: NKRSESCSFFMPFY-CFRMEGHHSA-N
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Description

4-[(Z)-{2-[4-(AZEPAN-1-YL)-6-[(4-NITROPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-6-BROMOBENZENE-1,3-DIOL is a complex organic compound characterized by its unique structure, which includes a triazine ring, a bromobenzene moiety, and an azepane group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Z)-{2-[4-(AZEPAN-1-YL)-6-[(4-NITROPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-6-BROMOBENZENE-1,3-DIOL typically involves multiple steps, starting with the preparation of the triazine core. The triazine ring can be synthesized through a cyclization reaction involving cyanuric chloride and appropriate amines. The azepane group is introduced through nucleophilic substitution reactions, while the bromobenzene moiety is incorporated via electrophilic aromatic substitution.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. Solvent selection and purification techniques such as recrystallization and chromatography are also crucial in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the azepane and hydrazine moieties.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: The bromobenzene moiety allows for various substitution reactions, including nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.

    Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed in substitution reactions.

Major Products

    Oxidation: Products include oxidized derivatives of the azepane and hydrazine groups.

    Reduction: The primary product is the corresponding amine derivative.

    Substitution: Various substituted benzene derivatives can be formed depending on the nucleophile used.

Scientific Research Applications

4-[(Z)-{2-[4-(AZEPAN-1-YL)-6-[(4-NITROPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-6-BROMOBENZENE-1,3-DIOL has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazine ring and the nitrophenyl group play crucial roles in binding to these targets, potentially inhibiting their activity. The azepane group may enhance the compound’s solubility and bioavailability, facilitating its effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(Z)-{2-[4-(AZEPAN-1-YL)-6-[(4-METHOXYPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-6-BROMOBENZENE-1,3-DIOL
  • 4-[(Z)-{2-[4-(AZEPAN-1-YL)-6-[(4-CHLOROPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-6-BROMOBENZENE-1,3-DIOL

Uniqueness

The uniqueness of 4-[(Z)-{2-[4-(AZEPAN-1-YL)-6-[(4-NITROPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-6-BROMOBENZENE-1,3-DIOL lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the nitrophenyl group, in particular, differentiates it from other similar compounds, potentially enhancing its bioactivity and making it a valuable target for further research.

Properties

Molecular Formula

C22H23BrN8O4

Molecular Weight

543.4 g/mol

IUPAC Name

4-[(Z)-[[4-(azepan-1-yl)-6-(4-nitroanilino)-1,3,5-triazin-2-yl]hydrazinylidene]methyl]-6-bromobenzene-1,3-diol

InChI

InChI=1S/C22H23BrN8O4/c23-17-11-14(18(32)12-19(17)33)13-24-29-21-26-20(25-15-5-7-16(8-6-15)31(34)35)27-22(28-21)30-9-3-1-2-4-10-30/h5-8,11-13,32-33H,1-4,9-10H2,(H2,25,26,27,28,29)/b24-13-

InChI Key

NKRSESCSFFMPFY-CFRMEGHHSA-N

Isomeric SMILES

C1CCCN(CC1)C2=NC(=NC(=N2)N/N=C\C3=CC(=C(C=C3O)O)Br)NC4=CC=C(C=C4)[N+](=O)[O-]

Canonical SMILES

C1CCCN(CC1)C2=NC(=NC(=N2)NN=CC3=CC(=C(C=C3O)O)Br)NC4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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